molecular formula C11H14ClN2- B14745458 1-Butylbenzoimidazole

1-Butylbenzoimidazole

Cat. No.: B14745458
M. Wt: 209.69 g/mol
InChI Key: RYRHKHOZMNMZNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylbenzoimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse pharmacological properties and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

The synthesis of 1-Butylbenzoimidazole typically involves the alkylation of benzimidazole with butyl halides. One common method is the reaction of benzimidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Butylbenzoimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Butylbenzoimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butylbenzoimidazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain viral enzymes, preventing viral replication. The compound’s ability to interact with DNA and proteins also contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

1-Butylbenzoimidazole can be compared with other benzimidazole derivatives such as:

    1-Methylbenzimidazole: Similar in structure but with a methyl group instead of a butyl group. It has different chemical properties and applications.

    1-Ethylbenzimidazole: Contains an ethyl group, leading to variations in its reactivity and uses.

    1-Propylbenzimidazole:

Properties

Molecular Formula

C11H14ClN2-

Molecular Weight

209.69 g/mol

IUPAC Name

1-butylbenzimidazole;chloride

InChI

InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H/p-1

InChI Key

RYRHKHOZMNMZNV-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=NC2=CC=CC=C21.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.